3-benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Beschreibung
Eigenschaften
IUPAC Name |
3-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3OS/c27-21-13-11-19(12-14-21)17-32-26-29-23-22(20-9-5-2-6-10-20)15-28-24(23)25(31)30(26)16-18-7-3-1-4-8-18/h1-15,28H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFWZWZYHNFRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolo[3,2-d]pyrimidines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of 3-benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is with a molecular weight of 455.51 g/mol. The IUPAC name reflects its complex structure, which incorporates multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H20FN3OS |
| Molecular Weight | 455.51 g/mol |
| IUPAC Name | 3-benzyl-2-[(4-fluorobenzyl)thio]-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
| InChI Key | AZCQJYBKYIXGJT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes or receptors by binding to their active sites or allosteric sites. This interaction can modulate the function of these biological targets, leading to various pharmacological effects.
Biological Activities
Research has indicated several significant biological activities associated with 3-benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one:
- Anticancer Activity : Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), demonstrating IC50 values in the micromolar range.
- Enzyme Inhibition : The compound acts as a selective inhibitor for certain enzymes involved in critical metabolic pathways. Its mechanism likely involves competitive inhibition where it binds to the active site of target enzymes.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Studies
A recent study evaluated the cytotoxic effects of 3-benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
| HepG2 | 20.0 |
These findings indicate that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Enzyme Inhibition Studies
Another study focused on the enzyme inhibition properties of this compound, particularly targeting dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Competitive | 8.0 |
This competitive inhibition highlights the compound's potential as a therapeutic agent in diseases where DHFR is implicated.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogs
Core Structure and Substituent Variations
The pyrrolo[3,2-d]pyrimidin-4(5H)-one core is shared among analogs, but substituents at positions 2, 3, and 7 dictate physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives
Key Observations:
Fluorine Positional Isomerism : The target compound’s para-fluoro substituent (vs. ortho-fluoro in ) may optimize electronic effects (e.g., dipole moments) and steric interactions with biological targets.
Halogenation Impact: The chloro-fluoro analog exhibits increased molecular weight (506.0 vs.
Non-Halogenated Analog: The p-tolyl derivative lacks halogen atoms, reducing molecular weight (423.5) and possibly improving solubility.
Table 3: Predicted and Experimental Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Biological Activity |
|---|---|---|---|
| Target | ~3.5 | Moderate | Not reported; inferred from core |
| AZD4831 | ~4.2 | Low | MPO inhibitor (IC50 < 10 nM) |
| 13g | ~2.8 | High | Unreported |
- AZD4831 : Demonstrates high selectivity for myeloperoxidase (MPO) due to its chlorobenzyl and thioxo groups, which likely form covalent bonds with the enzyme .
- Target Compound : The 4-fluorobenzylthio group may enhance target engagement through fluorine’s electronegativity, though experimental validation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
